molecular formula C11H12BrN B13210561 1-(3-Bromophenyl)-2-azabicyclo[2.1.1]hexane

1-(3-Bromophenyl)-2-azabicyclo[2.1.1]hexane

Cat. No.: B13210561
M. Wt: 238.12 g/mol
InChI Key: IDLQTQMFPDAIJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromophenyl)-2-azabicyclo[2.1.1]hexane is a compound that belongs to the class of bicyclic structures, specifically the bicyclo[2.1.1]hexane family. These compounds are characterized by their unique three-dimensional structures, which make them valuable in various fields of scientific research and industrial applications. The presence of a bromophenyl group and an azabicyclo moiety in its structure adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-2-azabicyclo[2.1.1]hexane typically involves a [2 + 2] cycloaddition reaction. This method is efficient and modular, allowing for the creation of new building blocks via photochemistry . The reaction conditions often include the use of photochemical reactions to access the desired bicyclic structure. For example, a photocatalytic cycloaddition reaction can be employed to achieve the synthesis of polysubstituted bicyclo[2.1.1]hexanes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the principles of photochemical cycloaddition and modular synthesis can be scaled up for larger production. The use of specialized equipment, such as mercury lamps, may be required for certain reactions .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-2-azabicyclo[2.1.1]hexane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The azabicyclo moiety can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Photocatalysts: Used in cycloaddition reactions to form the bicyclic structure.

    Nucleophiles: Employed in substitution reactions involving the bromophenyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-2-azabicyclo[2.1.1]hexane involves its interaction with specific molecular targets and pathways. The unique three-dimensional structure of the compound allows it to fit into various binding sites, potentially modulating biological activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Bromophenyl)-2-azabicyclo[2.1.1]hexane is unique due to its specific substitution pattern and the presence of both a bromophenyl group and an azabicyclo moiety. This combination of features provides it with distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H12BrN

Molecular Weight

238.12 g/mol

IUPAC Name

1-(3-bromophenyl)-2-azabicyclo[2.1.1]hexane

InChI

InChI=1S/C11H12BrN/c12-10-3-1-2-9(4-10)11-5-8(6-11)7-13-11/h1-4,8,13H,5-7H2

InChI Key

IDLQTQMFPDAIJS-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(NC2)C3=CC(=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.